molecular formula C10H16ClNO B1382536 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride CAS No. 104338-71-8

1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride

Cat. No. B1382536
CAS RN: 104338-71-8
M. Wt: 201.69 g/mol
InChI Key: DIICFDPOVPZVSW-UHFFFAOYSA-N
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Description

1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 104338-71-8 . It has a molecular weight of 201.7 . The IUPAC name for this compound is 1-amino-3-(o-tolyl)propan-2-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11;/h2-5,10,12H,6-7,11H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of this compound is 183-184 degrees Celsius .

Scientific Research Applications

Antitumor Activity

1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride derivatives have shown potential in antitumor activity. Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides and tested them for their antitumor properties, identifying biologically active compounds among this series (Isakhanyan et al., 2016).

Cardioselectivity

Rzeszotarski et al. (1979) explored the cardioselectivity of certain beta-adrenoceptor blocking agents, including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols. They found significant cardioselectivity in some derivatives of this chemical structure (Rzeszotarski et al., 1979).

Chemical Transformations

The transformation of 1-(2-aminophenyl)propan-2-ol, a closely related compound, was investigated by Bernas et al. (2015). They studied the reaction at high temperatures and pressures using various catalysts, achieving high selectivity to 2-methylindoline (Bernas et al., 2015).

Cerebral Vasodilation

Kadokawa et al. (1975) studied the pharmacological effects of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, particularly its impact on cerebral and cardiovascular systems. They found it to have a potent cerebral vasodilation effect (Kadokawa et al., 1975).

Spectroscopic Characterization

Comprehensive chemical characterization of certain cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride, was performed by Kuś et al. (2016). This included spectroscopic and crystallographic studies for identification purposes (Kuś et al., 2016).

Antimicrobial and Antiradical Activity

Čižmáriková et al. (2020) synthesized a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and evaluated their antimicrobial and antiradical activities. They found that these compounds exhibited lower biological activities compared to certain beta blockers (Čižmáriková et al., 2020).

Cyclisation Studies

Goosen et al. (1993) studied the cyclisation of 3-(p-methylphenyl)propan-1-ol, focusing on the regioselectivities of cyclisation via aryl radical cation and alkoxyl radical intermediates (Goosen et al., 1993).

Antimalarial Activity

Werbel et al. (1986) synthesized a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and evaluated their antimalarial potency. They found a correlation between antimalarial potency and the size and electron donation properties of the phenyl ring substituents (Werbel et al., 1986).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-amino-3-(2-methylphenyl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11;/h2-5,10,12H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIICFDPOVPZVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104338-71-8
Record name 1-amino-3-(2-methylphenyl)propan-2-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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